[2,4'-Bipyridin]-4-amine is an organic compound classified under the bipyridine family, characterized by a bipyridine structure with an amino group at the 4 position of one of the pyridine rings. Its molecular formula is , and it has a molecular weight of 171.20 g/mol. This compound is recognized for its role as a versatile ligand in coordination chemistry, facilitating the formation of stable complexes with various metal ions, which is crucial in catalysis and material science applications .
The synthesis of [2,4'-Bipyridin]-4-amine can be achieved through several methods, including:
The structure of [2,4'-Bipyridin]-4-amine consists of two fused pyridine rings with an amino group attached to one of the rings at the 4 position. The compound's structural representation can be expressed using SMILES notation as C1=CN=CC=C1C2=NC=CC(=C2)N
.
C1=CN=CC=C1C2=NC=CC(=C2)N
[2,4'-Bipyridin]-4-amine participates in various chemical reactions:
The coordination with metal ions typically involves the donation of lone pairs from nitrogen atoms in the amino and pyridine groups, stabilizing metal complexes through chelation.
The mechanism by which [2,4'-Bipyridin]-4-amine functions involves its interaction with metal centers in catalytic cycles:
Research indicates that this compound effectively enhances reaction rates due to its ability to stabilize transition states during catalytic processes .
Relevant data on solubility and stability can be found through databases such as PubChem and BenchChem .
[2,4'-Bipyridin]-4-amine has several applications in scientific research:
This compound's unique structural properties make it a valuable tool in advancing research across multiple fields including organic synthesis and materials chemistry .
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1